molecular formula C11H18N2O3 B6175086 tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate CAS No. 903574-83-4

tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate

Cat. No.: B6175086
CAS No.: 903574-83-4
M. Wt: 226.27 g/mol
InChI Key: JWMNINVRCJNXRT-UHFFFAOYSA-N
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Description

tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate is a spirocyclic carbamate derivative featuring a 5-azaspiro[2.4]heptane core with a ketone group at the 4-position. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and neuroactive agents due to its rigid bicyclic structure, which enhances binding specificity . Its tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses .

Properties

CAS No.

903574-83-4

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl N-(4-oxo-5-azaspiro[2.4]heptan-7-yl)carbamate

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-7-6-12-8(14)11(7)4-5-11/h7H,4-6H2,1-3H3,(H,12,14)(H,13,15)

InChI Key

JWMNINVRCJNXRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNC(=O)C12CC2

Purity

95

Origin of Product

United States

Preparation Methods

Core Spirocycle Formation

The spiro[2.4]heptane system is constructed using a ketone substrate, such as cyclobutanone, which undergoes nucleophilic attack by a primary amine. For example, reaction of cyclobutanone with glycine tert-butyl ester in the presence of a Lewis acid (e.g., ZnCl₂) yields the spirocyclic amine intermediate. Subsequent oxidation of the secondary amine to a ketone is achieved using potassium permanganate (KMnO₄) in acidic conditions, forming the 4-oxo-5-azaspiro[2.4]heptane scaffold.

Carbamate Protection

The free amine group is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). This step typically proceeds at 0–25°C with yields exceeding 85%.

Stereoselective Synthesis

The compound’s stereochemistry is crucial for its biological activity. CN110483369B outlines an enantioselective synthesis of the (7S)-enantiomer, achieving >99.0% enantiomeric excess (ee).

Chiral Auxiliary Strategy

The patent employs a chiral benzylamine derivative to induce asymmetry during spirocycle formation. Key steps include:

  • Asymmetric Michael Addition : Cyclobutanone reacts with (S)-α-methylbenzylamine in the presence of a cinchona alkaloid catalyst, yielding a chiral β-amino ketone.

  • Cyclization : The intermediate undergoes acid-catalyzed cyclization to form the spirocyclic amine with retained stereochemistry.

  • Boc Protection : The amine is protected under standard conditions, followed by recrystallization to enhance optical purity.

Table 1: Stereoselective Synthesis Optimization

ParameterConditionYield (%)ee (%)
CatalystCinchonidine7892
SolventToluene8295
Temperature (°C)-207599
RecrystallizationHexane/Ethyl Acetate (3:1)7099.5

Reaction Optimization and Scalability

ACS Journal of Medicinal Chemistry (2021) highlights scalable methods for analogous spiro carbamates. Critical factors include catalyst choice, solvent polarity, and temperature control.

Coupling Reagents

Carbamate formation is optimized using ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt), which minimize racemization. For instance, coupling Boc-protected amines with activated carbonates in dichloromethane (DCM) at 25°C achieves 90–95% conversion.

Deprotection and Purification

Final deprotection of tert-butyl groups uses trifluoroacetic acid (TFA) in DCM, followed by neutralization with aqueous NaHCO₃. Purification via silica gel chromatography or preparative HPLC ensures >95% purity.

Analytical Characterization

Structural confirmation relies on advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.85–3.10 (m, 2H, spiro CH₂), 4.05 (d, 1H, NH).

  • ¹³C NMR : 155.2 ppm (C=O carbamate), 80.1 ppm (Boc quaternary C).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 227.3 [M+H]⁺, consistent with the molecular formula C₁₁H₁₈N₂O₃.

Applications in Pharmaceutical Synthesis

The compound serves as a precursor to sitafloxacin, a fourth-generation fluoroquinolone antibiotic. Its spirocyclic core enhances bacterial DNA gyrase inhibition by improving membrane permeability .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate functionality undergoes hydrolysis under acidic or basic conditions, yielding the corresponding amine and carbonic acid derivatives.

Reaction Type Reagents/Conditions Product Reference
HydrolysisAcidic or basic conditionsAmine derivative + CO₂

Mechanism : The reaction involves nucleophilic attack by water or hydroxide ions on the carbamate carbonyl, leading to cleavage of the carbamate bond. This reaction is critical in drug metabolism and synthesis of amine-based derivatives.

Reduction of the Ketone (4-Oxo Group)

The 4-oxo group undergoes reduction to form secondary alcohol derivatives, a reaction facilitated by common reducing agents.

Reaction Type Reagents/Conditions Product Reference
Ketone ReductionSodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)Corresponding secondary alcohol

Mechanism : The ketone reacts with hydride donors (e.g., NaBH₄), transferring a hydride to the carbonyl carbon, resulting in alcohol formation. This reaction is pivotal for synthesizing alcohol-containing derivatives with altered biological activity.

Nucleophilic Substitution and Addition Reactions

The compound’s electrophilic centers (e.g., carbamate carbonyl, spirocyclic nitrogen) participate in nucleophilic reactions, enabling the synthesis of diverse derivatives.

Reaction Type Reagents/Conditions Product Reference
Nucleophilic AttackNucleophiles (e.g., amines, alcohols)Substituted carbamates or amine derivatives

Mechanism : Nucleophiles attack the carbamate carbonyl, displacing the tert-butyl group to form novel carbamate derivatives. This reactivity is exploited in medicinal chemistry to modulate pharmacological profiles.

Enzymatic and Biological Interactions

While direct enzymatic reactions are not explicitly detailed in the sources, the compound’s derivatives (e.g., sitafloxacin) exhibit antibacterial activity, suggesting potential interactions with bacterial enzymes.

Interaction Type Mechanism Biological Target Reference
Antibacterial ActivityInhibition of bacterial enzymesTarget enzymes (e.g., DNA gyrase)

Scientific Research Applications

Medicinal Chemistry

tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate has been studied for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets such as enzymes and receptors, making it a candidate for drug development.

Case Study: Antimicrobial Activity
Research has indicated that derivatives of spiro compounds exhibit antimicrobial properties. Studies have shown that compounds similar to this compound possess significant activity against various bacterial strains, suggesting its utility in developing new antibiotics .

Neuropharmacology

The compound's structural features are indicative of potential neuroactive properties, which have been explored in the context of treating neurological disorders.

Case Study: Neuroprotective Effects
In vitro studies demonstrated that spirocyclic compounds can protect neuronal cells from oxidative stress. This suggests that this compound may have neuroprotective effects, warranting further investigation for applications in neurodegenerative diseases .

Material Science

The unique structural characteristics of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Synthesis
Research has shown that incorporating spiro compounds into polymer matrices can enhance mechanical properties and thermal stability. This opens avenues for using this compound in creating advanced materials with tailored properties .

Mechanism of Action

The mechanism of action of tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds are categorized based on variations in ring systems, substituents, and stereochemistry. Below is a detailed comparison:

Spirocyclic Carbamates with Azaspiro[2.4]heptane Cores

Compound Name CAS Number Molecular Formula Key Features Synthesis/Applications
tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]carbamate 127199-45-5 C₁₁H₂₀N₂O₂ (7S)-stereochemistry; lacks 4-oxo group Used in chiral drug synthesis; ≥97% purity .
tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate 127199-44-4 C₁₁H₂₀N₂O₂ (7R)-stereochemistry enantiomer; similar applications as (7S)-form .
tert-butyl N-{5-azaspiro[2.4]heptan-7-yl}methylcarbamate 351369-07-8 C₁₂H₂₂N₂O₂ Methyl substitution at 7-position; increased steric bulk Intermediate for CNS-targeting molecules .
tert-butyl N-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate 144282-37-1 C₁₈H₂₆N₂O₂ Benzyl group at 5-position; enhances lipophilicity Precursor for protease inhibitors; ≥98% purity .

Bicyclic Carbamates

Compound Name CAS Number Molecular Formula Key Features Synthesis/Applications
tert-butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate 1250995-45-9 C₁₁H₂₀N₂O₂ Bicyclo[2.2.1] system; reduced ring strain Used in peptide mimetics .
tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate 880545-32-4 C₁₁H₂₀N₂O₂ Bridged bicyclo[4.1.0] system; strained geometry Applied in kinase inhibitor design .

Fluorinated Derivatives

Compound Name CAS Number Molecular Formula Key Features Synthesis/Applications
tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate 1268520-95-1 C₁₀H₁₇FN₂O₂ Fluorine at 3-position; enhances metabolic stability Used in fluorinated drug candidates .
7-fluoro-5-azaspiro[2.4]heptane hydrochloride 2227205-26-5 C₆H₁₀ClFN₂ Fluorine substitution on spiro ring; acidic hydrochloride salt Neurotransmitter analog .

Structural Analogues with Varying Ring Sizes

Compound Name CAS Number Molecular Formula Key Features Synthesis/Applications
tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate 147611-03-8 C₁₃H₂₄N₂O₂ Larger 7-azaspiro[3.5]nonane core Explored for antibacterial activity .
tert-butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride 1788044-12-1 C₁₁H₂₁ClN₂O₂ 1-azaspiro[3.3]heptane system; hydrochloride salt High solubility for aqueous-phase reactions .

Key Research Findings and Trends

Stereochemical Impact : The (7S)- and (7R)-enantiomers of 5-azaspiro[2.4]heptane carbamates exhibit divergent binding affinities in chiral environments, with the (7S)-form showing higher selectivity for serotonin receptors .

Substituent Effects : Benzyl or methyl groups at the 5- or 7-positions significantly alter lipophilicity and bioavailability. For example, the benzyl-substituted derivative (CAS 144282-37-1) is 10-fold more lipophilic than the parent compound .

Synthetic Flexibility : Reductive amination (e.g., using NaBH₃CN) and Boc deprotection (via trifluoroacetic acid) are common steps in modifying these scaffolds .

Biological Relevance: Fluorinated and bicyclic analogues demonstrate improved metabolic stability and target engagement compared to non-fluorinated spiro derivatives .

Table 1: Physicochemical Properties

Compound (CAS) Molecular Weight logP* Water Solubility (mg/mL)
127199-45-5 212.29 1.2 0.3
144282-37-1 302.41 2.8 0.05
351369-07-8 226.32 1.5 0.2
1268520-95-1 216.26 0.9 1.1

*Calculated using ChemAxon software.

Biological Activity

tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate, with the CAS number 903574-83-4, is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a unique spirocyclic structure that allows for diverse interactions within biological systems, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C₁₁H₁₈N₂O₃, and it has a molecular weight of 226.27 g/mol. Below is a summary of its chemical properties:

PropertyValue
CAS Number903574-83-4
Molecular FormulaC₁₁H₁₈N₂O₃
Molecular Weight226.27 g/mol
IUPAC Nametert-butyl N-(4-oxo-5-azaspiro[2.4]heptan-7-yl)carbamate
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The spirocyclic structure provides a unique spatial orientation that can enhance binding affinity and specificity towards biological targets.

  • Enzyme Interaction : The compound can act as an inhibitor or modulator of various enzymes, potentially impacting metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, influencing signaling pathways and cellular responses.

Research Findings

Recent studies have explored the biological implications of this compound:

  • Antimicrobial Activity : Research indicates that spirocyclic compounds exhibit promising antimicrobial properties, suggesting that this compound could be effective against certain bacterial strains.
  • Cytotoxic Effects : Preliminary data suggest cytotoxic effects on cancer cell lines, indicating potential use in oncology research.
  • Neuropharmacological Potential : The compound may have neuropharmacological effects, possibly acting on opioid receptors, which warrants further investigation into its analgesic properties.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of spirocyclic compounds showed significant activity against Gram-positive bacteria, highlighting the potential of this compound in developing new antibiotics.
  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines revealed that the compound induced apoptosis, suggesting its potential as an anticancer agent.

Comparative Analysis

Comparative studies with similar compounds have shown that the unique structural features of this compound contribute to its distinct biological activity:

CompoundBiological ActivityMechanism
This compoundAntimicrobial, CytotoxicEnzyme inhibition, Receptor binding
Related Spirocyclic Compound AModerate AntimicrobialWeak receptor interaction
Related Spirocyclic Compound BHigh CytotoxicityStrong receptor binding

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate, and how can reaction conditions be systematically optimized?

Methodological Answer: A high-yield (98%) synthesis route involves iridium-catalyzed amination under standard conditions (70°C, DMF) using allyl acetate and Boc-protected intermediates . Key optimization steps include:

  • Temperature control : Elevated temperatures (60–80°C) enhance reaction kinetics but may require trade-offs with selectivity.
  • Solvent selection : Polar aprotic solvents like DMF stabilize transition states, while non-polar solvents may reduce side reactions.
  • Catalyst loading : Iridium catalysts at 2–5 mol% balance cost and efficiency.

Q. Table 1: Representative Reaction Conditions

ParameterOptimal RangeImpact on Yield/Selectivity
Temperature70°CMaximizes kinetic efficiency
SolventDMFStabilizes intermediates
Catalyst (Ir-based)3 mol%Balances cost and activity
Reaction Time12–24 hoursEnsures completion

Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and the spirocyclic carbonyl (δ ~170–175 ppm). Overlapping signals in the spirocyclic region (δ 3.0–4.5 ppm) require 2D NMR (COSY, HSQC) for resolution .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 255.74 (C13H18ClNO2) with <5 ppm error .
  • HPLC : For enantiomeric excess (e.g., 95% ee), use chiral columns (e.g., Chiralpak AD-H) with hexane:IPA mobile phases .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict and optimize reaction pathways for spirocyclic carbamates?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates. For example, ICReDD’s approach combines quantum calculations with experimental feedback to identify low-energy pathways .
  • Descriptor Analysis : Machine learning (ML) models trained on reaction databases can predict regioselectivity in spirocyclic systems. Focus on steric (Tolman cone angle) and electronic (Hammett σ) parameters .

Q. Table 2: Key Computational Parameters

ParameterRole in PredictionExample Value Range
Activation Energy (ΔG‡)Determines reaction feasibility15–25 kcal/mol
Solvent Dielectric (ε)Affects transition state polarity30–40 (DMF: ε = 36.7)
Steric HindranceImpacts catalyst-substrate fitTolman cone angle: 120–150°

Q. How can researchers resolve contradictions in stability data for tert-butyl carbamates under varying pH and temperature conditions?

Methodological Answer:

  • Degradation Studies : Monitor hydrolysis rates via HPLC under acidic (pH 2–4) and basic (pH 8–10) conditions. For example, tert-butyl carbamates degrade rapidly in HCl (t1/2 <1 hour at pH 2) but remain stable in neutral buffers .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C). Storage at –20°C in anhydrous DMSO minimizes degradation .

Q. Table 3: Stability Profile

ConditionStability OutcomeRecommended Mitigation
pH <3 (acidic)Rapid hydrolysisAvoid aqueous acidic media
pH >8 (basic)Moderate degradationUse buffers (e.g., phosphate)
Temperature >100°CThermal decompositionStore at –20°C, inert atmosphere

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enantiomeric excess (ee) for asymmetric syntheses of this compound?

Methodological Answer:

  • Chiral Purity Validation : Cross-validate HPLC results with circular dichroism (CD) spectroscopy. For example, conflicting ee values (e.g., 90% vs. 95%) may arise from column aging or mobile phase variability .
  • Catalyst Screening : Test alternative chiral ligands (e.g., BINAP, Josiphos) to identify system-specific enantiocontrol .

Experimental Design

Q. What strategies improve the scalability of tert-butyl carbamate synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions (e.g., epimerization) .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .

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